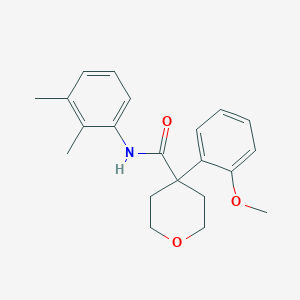![molecular formula C21H23NO5 B6562794 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1091028-01-1](/img/structure/B6562794.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, also known as NBD-MOPC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a wide range of properties and potential applications. NBD-MOPC has been used for its ability to induce physiological and biochemical effects, as well as its potential for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to study the effects of DNA damage. It has also been used to study the effects of inflammation, as well as to study the effects of apoptosis. Additionally, it has been used to study the effects of drug metabolism and drug resistance.
Wirkmechanismus
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been shown to act as an antioxidant and anti-inflammatory agent. It has been found to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to have anti-tumorigenic and anti-metastatic effects. It has also been found to have anti-angiogenic and anti-fibrotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a number of advantages when used in lab experiments. It is a relatively inexpensive and easy to synthesize compound, which makes it ideal for use in lab experiments. Additionally, it has been found to have a wide range of effects, which makes it ideal for use in a variety of experiments. However, N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has also been found to have a number of limitations when used in lab experiments. It has relatively low solubility, which makes it difficult to dissolve in aqueous solutions. Additionally, it has a relatively short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide. One potential direction is to further investigate its mechanism of action and its effects on various physiological processes. Additionally, further research could be conducted to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential as an anti-fibrotic agent. Additionally, further research could be conducted to investigate its potential as an anti-angiogenic agent. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate its potential as an antioxidant agent.
Synthesemethoden
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can be synthesized using a two-step procedure. The first step involves the reaction of 2-chloro-4-methoxybenzaldehyde with 1,3-dioxolane-2-thione to form the intermediate 2-chloro-4-methoxy-1,3-benzodioxole-5-ylmethylthioacetate. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of catalytic amounts of piperidine to form N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)20(23)22-13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDZCVCZCFUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
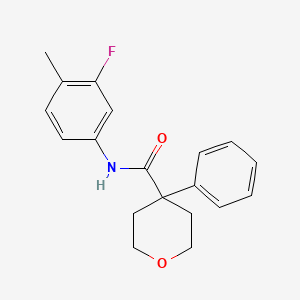
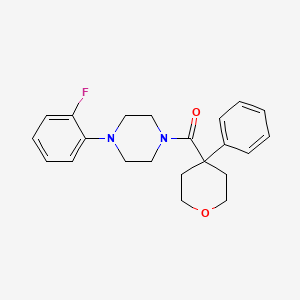

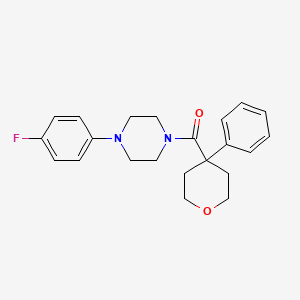
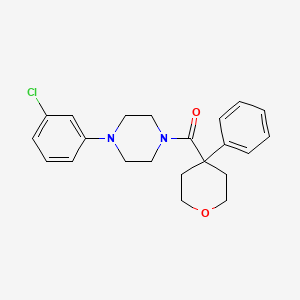

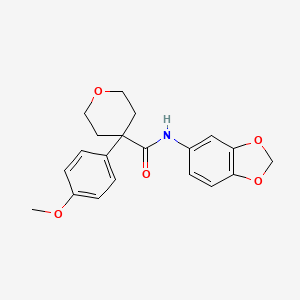
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
